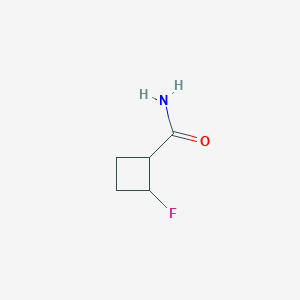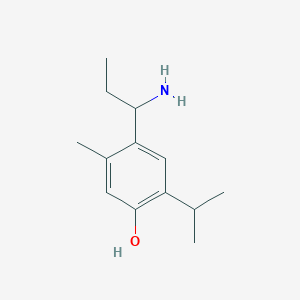
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is an organic compound with the molecular formula C12H19NO. This compound features a phenol group substituted with an aminopropyl group and a propan-2-yl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol typically involves the alkylation of a phenol derivative with an appropriate aminopropylating agent. One common method includes the reaction of 4-methyl-2-(propan-2-yl)phenol with 1-bromopropane in the presence of a base such as potassium carbonate, followed by the reduction of the resulting bromo derivative with a suitable reducing agent like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism by which 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminopropyl group can interact with receptors and enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminopropyl)-2-(propan-2-yl)phenol
- 4-(1-Aminopropyl)-3-methylphenol
- 4-(1-Aminopropyl)-5-methylphenol
Uniqueness
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and propan-2-yl groups on the phenol ring allows for unique interactions and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(1-aminopropyl)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H21NO/c1-5-12(14)11-7-10(8(2)3)13(15)6-9(11)4/h6-8,12,15H,5,14H2,1-4H3 |
InChI Key |
JEHOXKCJJJSXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1C)O)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)

![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
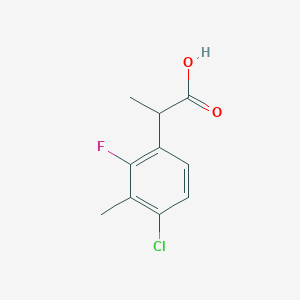

![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)
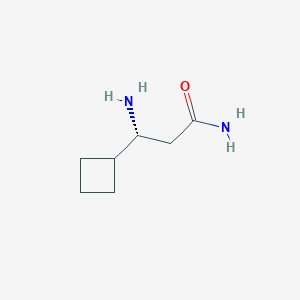
![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)

![(9S)-5,14-Dichloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13318477.png)
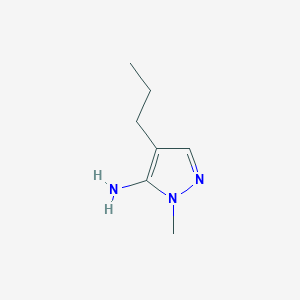
![[3-(1-Methylcyclopropyl)phenyl]methanamine](/img/structure/B13318482.png)
